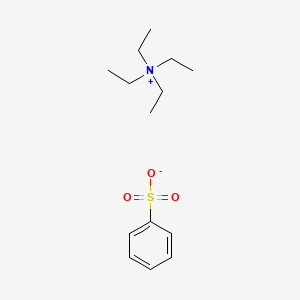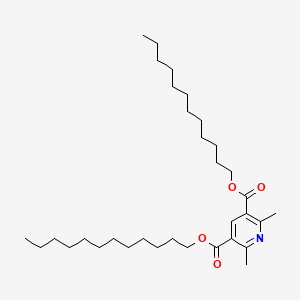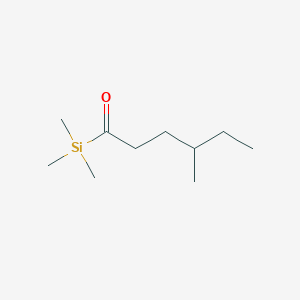
N,N,N-Triethylethanaminium benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethylethanaminium benzenesulfonate is a quaternary ammonium salt that consists of a triethylethanaminium cation and a benzenesulfonate anion. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Triethylethanaminium benzenesulfonate can be synthesized through the reaction of triethylamine with benzenesulfonic acid. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethylethanaminium benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The benzenesulfonate anion can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions typically occur in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new quaternary ammonium salt .
Scientific Research Applications
N,N,N-Triethylethanaminium benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N,N,N-Triethylethanaminium benzenesulfonate involves its ability to act as a phase-transfer catalyst, facilitating the transfer of ions between different phases. This property is particularly useful in reactions where the reactants are in different phases, such as liquid-liquid or solid-liquid systems. The compound interacts with molecular targets such as ion channels and transporters, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Triethylamine: A related compound with similar properties but lacks the benzenesulfonate anion.
Tetraethylammonium p-Toluenesulfonate: Another quaternary ammonium salt with a similar structure but different anion.
Uniqueness
N,N,N-Triethylethanaminium benzenesulfonate is unique due to its specific combination of the triethylethanaminium cation and benzenesulfonate anion, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring phase-transfer catalysis and ion transport studies .
Properties
CAS No. |
3983-90-2 |
|---|---|
Molecular Formula |
C14H25NO3S |
Molecular Weight |
287.42 g/mol |
IUPAC Name |
benzenesulfonate;tetraethylazanium |
InChI |
InChI=1S/C8H20N.C6H6O3S/c1-5-9(6-2,7-3)8-4;7-10(8,9)6-4-2-1-3-5-6/h5-8H2,1-4H3;1-5H,(H,7,8,9)/q+1;/p-1 |
InChI Key |
XCMBPJMFGGKIOB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B14149343.png)


![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14149364.png)


silane](/img/structure/B14149387.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B14149392.png)





